

Stability issues of 10-acetylphenothiazine in solution

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Compound of Interest

Compound Name: 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)-

CAS No.: 136776-28-8

Cat. No.: B12719963

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Technical Support Center: 10-Acetylphenothiazine Stability & Handling

Core Stability Profile

10-Acetylphenothiazine (CAS: 1628-29-1) presents a unique stability profile compared to its non-acetylated parent, phenothiazine.[1] While the N-acetyl group reduces the electron density of the nitrogen atom—theoretically increasing resistance to oxidation—it introduces a susceptibility to acid-catalyzed hydrolysis.[1]

- Primary Failure Mode: Hydrolysis of the N-acetyl bond to release Phenothiazine.[1]
- Secondary Failure Mode: Rapid oxidation of the liberated Phenothiazine to colored sulfoxides and phenothiazinones.
- Visual Indicator: Solutions turning from colorless/pale yellow to pink, violet, or brown indicate advanced degradation (hydrolysis followed by oxidation).[1]

Troubleshooting Guide (Symptom-Based)

Symptom 1: Solution has turned pink or reddish-violet.

[1]

- Diagnosis: The N-acetyl group has hydrolyzed, yielding free phenothiazine, which has subsequently oxidized to 3H-phenothiazine-3-one (red/violet) or phenothiazine-5-oxide.[1]
- Root Cause:
 - Acidic Environment: The solution pH is < 6 . [1][2]0. Hydrolysis is specific-acid catalyzed.[1]
 - Protracted Storage: Aqueous solutions stored > 24 hours at room temperature.[1]
- Corrective Action:
 - Discard the solution.
 - Prevention: Prepare fresh stocks in Acetonitrile (ACN) or DMSO.[1] If aqueous dilution is required, use a neutral buffer (pH 7.0–7.4) and use immediately.

Symptom 2: HPLC shows a new peak eluting earlier than the main peak.[1]

- Diagnosis: Formation of Phenothiazine-5-oxide (sulfoxide) or Phenothiazine.[1][3]
- Technical Context:
 - Phenothiazine-5-oxide is more polar than the parent and elutes earlier on Reverse Phase (C18).[1]
 - Phenothiazine (de-acetylated) is also less hydrophobic than the N-acetyl derivative.[1]
- Root Cause: Photodegradation.[1] Phenothiazines form cation radicals upon UV exposure. [1]
- Corrective Action:

- Check light protection.[1][4][5] Solutions must be handled in amber glassware or under yellow light.[1]
- Verify the autosampler temperature is set to 4°C.

Symptom 3: Precipitation observed upon dilution with water.[1]

- Diagnosis: Solubility crash.
- Data: 10-Acetylphenothiazine has extremely low water solubility (~26 µg/mL).[1]
- Corrective Action:
 - Ensure organic co-solvent (ACN/MeOH) concentration remains > 50% for millimolar concentrations.[1]
 - For biological assays requiring low organic content, use a carrier like cyclodextrin or minimize concentration to < 10 µM.

Frequently Asked Questions (FAQ)

Q: Can I store 10-acetylphenothiazine in DMSO at -20°C? A: Yes. DMSO is an excellent solvent for stock solutions (up to 50 mM).[1] Stored at -20°C in the dark, it is stable for at least 6 months.[1] Avoid repeated freeze-thaw cycles, as moisture condensation can initiate hydrolysis.[1]

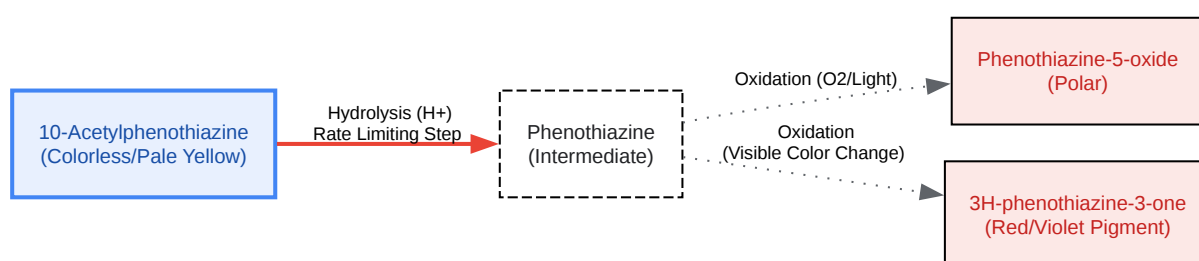
Q: Is the compound light sensitive? A: Yes, critically. Like all phenothiazines, the conjugated ring system absorbs UV/Vis light, leading to the formation of radical cations. Always use amber vials.

Q: Why does my LC-MS show a mass of 199.3 Da instead of 241.3 Da? A: You are detecting Phenothiazine (MW ~199), the hydrolysis product.[1] This confirms that your sample has undergone de-acetylation, likely due to an acidic mobile phase (e.g., 0.1% Formic Acid) acting on the sample during the run or storage in the autosampler.

Q: Can I use acidic buffers for extraction? A: Avoid if possible. Strong acids catalyze the cleavage of the amide bond.[1] If acid extraction is necessary, keep the temperature low (4°C) and process rapidly (< 30 mins).

Degradation Pathway Visualization

The following diagram illustrates the critical failure pathway: Acid-catalyzed hydrolysis followed by oxidative degradation.



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Figure 1: The primary degradation route involves acid-catalyzed de-acetylation, exposing the nitrogen and facilitating rapid oxidation to colored byproducts.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To prepare a 10 mM stock solution stable for >3 months.

- Weighing: Weigh 24.1 mg of 10-acetylphenothiazine into a dry amber volumetric flask (10 mL).
- Solvent Selection: Add 10 mL of HPLC-grade Acetonitrile (ACN) or DMSO.
 - Note: Avoid Methanol if possible, as protic solvents can occasionally facilitate solvolysis over long periods, though less than water.
- Dissolution: Sonicate for 2 minutes. Ensure no particulate matter remains.[1]

- Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.
 - Validation: Upon thawing, the solution should remain clear and colorless. Yellowing indicates oxidation.[1]

Protocol B: Stability-Indicating HPLC Method

Objective: To separate the parent compound from hydrolysis (phenothiazine) and oxidation (sulfoxide) products.[1]

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm
Mobile Phase A	10 mM Ammonium Acetate (pH 7.[1]0) [Avoid Acidic Modifiers]
Mobile Phase B	Acetonitrile
Flow Rate	1.0 mL/min
Gradient	0-2 min: 30% B; 2-15 min: 30% → 90% B; 15-20 min: 90% B
Detection	UV at 254 nm (General) and 280 nm (Specific)
Temperature	25°C
Injection Vol	10 µL

Expected Retention Order:

- Phenothiazine-5-oxide (Most Polar)[1]
- Phenothiazine (De-acetylated)[1][6]
- 10-Acetylphenothiazine (Parent)[1][3][6][7][8]

Quantitative Data Summary

Property	Value	Implication for Handling
Water Solubility	~26 µg/mL (pH 7.[1]4)	Requires organic co-solvent for stock prep.[1]
pKa	~2.5 (Ring Nitrogen)	Neutral at physiological pH; acid catalyzes hydrolysis.[1]
Hydrolysis Kinetics	pH Dependent	Rate increases significantly at pH < 4.[1]0.
Melting Point	180–185°C	Stable in solid state; heat sensitive in solution.[1]

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